

Prostephanaberrine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Prostephanaberrine*

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Abstract

Prostephanaberrine is a hasubanan-type alkaloid isolated from the fresh fruits of *Stephania japonica*. Its intricate pentacyclic structure and defined stereochemistry make it a subject of interest in natural product chemistry and potential drug discovery. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and the foundational experimental data that led to their elucidation.

Chemical Structure and Properties

Prostephanaberrine is a complex alkaloid with the molecular formula C₁₉H₂₁NO₅.^[1] Its structure is characterized by a hasubanan skeleton, which is a rearranged benzylisoquinoline alkaloid. The systematic IUPAC name for **prostephanaberrine** is (1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13}.0^{2,10}.0^{4,8}]icos-2,4(8),9,15-tetraen-14-one.^[1]

Table 1: Physicochemical Properties of **Prostephanaberrine**

Property	Value	Reference
Molecular Formula	$C_{19}H_{21}NO_5$	[1] [2]
Molecular Weight	343.37 g/mol	[2]
Appearance	Light yellow prisms	[2]
Melting Point	225 °C	[2]
CAS Number	105608-27-3	[1]

Stereochemistry

The absolute stereochemistry of **prosthephanaberrine** has been determined through spectroscopic analysis and chemical correlation to be (1R, 11S, 13S).[\[1\]](#) This assignment is based on the analysis of its NMR spectra and its chemical conversion to a related compound, stephanaberrine.[\[2\]](#) The stereochemical configuration is crucial for its biological activity and molecular interactions.

Spectroscopic Data for Structure Elucidation

The structure of **prosthephanaberrine** was primarily elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of **prosthephanaberrine**.

Table 2: High-Resolution Mass Spectrometry Data for **Prosthephanaberrine**

Ion	m/z (Observed)	Formula	m/z (Calculated)
$[M]^+$	343.1420	$C_{19}H_{21}NO_5$	343.1419

Data from Matsui & Yamamura, 1986.

1H NMR Spectroscopy

The ^1H NMR spectrum provides detailed information about the proton environment within the molecule, confirming the presence of key functional groups and their connectivity.

Table 3: ^1H NMR Spectral Data for **Prosthephanaberrine** (in CDCl_3)

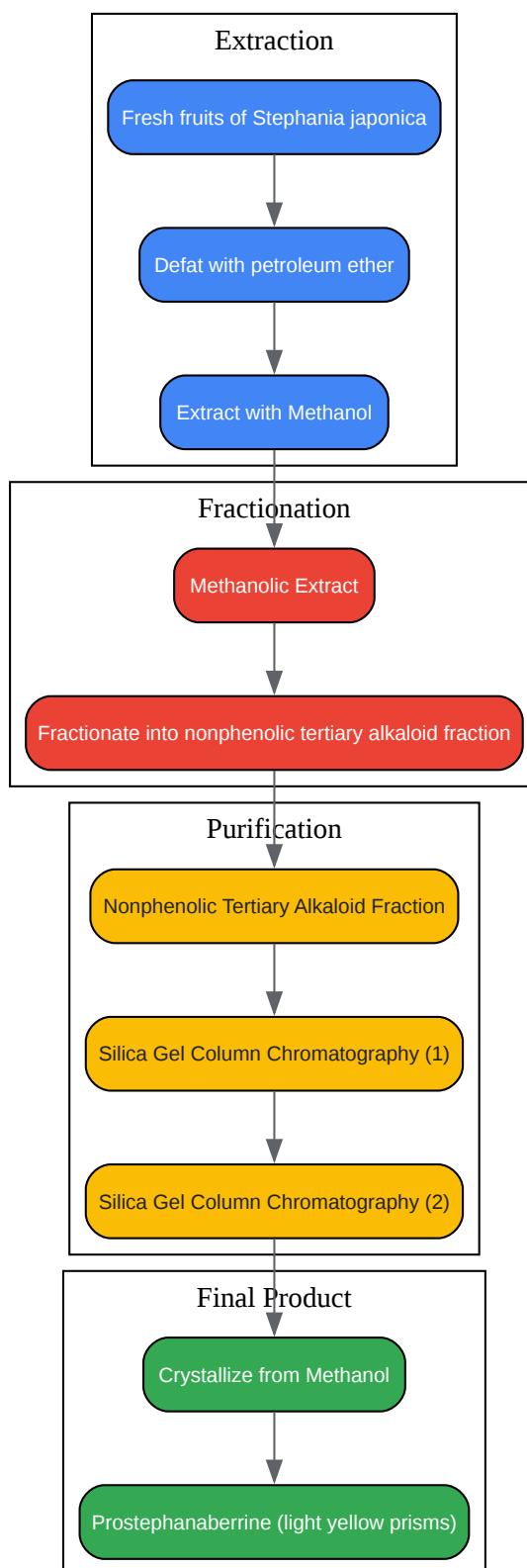
Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.81	s	C-15 H	
6.78	s	C-4 H	
6.65	s	C-1 H	
5.93	s	-OCH ₂ O-	
5.10	s	C-8 H	
4.98	d	6.16	C-10 H
2.75	dd	6.16, 10.88	C-9 H β
2.53	s	NCH ₃	
1.68	d	10.88	C-9 H α

Data from Matsui & Yamamura, 1986.

Experimental Protocols

Isolation of Prosthephanaberrine

The following protocol is a summary of the method described by Matsui and Yamamura in 1986 for the isolation of **prosthephanaberrine** from the fresh fruits of *Stephania japonica*.

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Caption: Isolation workflow for **Prostephanaberrine**.

Detailed Steps:

- Defatting: The fresh fruits of *Stephania japonica* were first defatted using petroleum ether to remove nonpolar lipids.
- Extraction: The defatted plant material was then extracted with methanol.
- Fractionation: The resulting methanolic extract was fractionated to isolate the nonphenolic tertiary alkaloid fraction.
- Chromatography: This fraction was subjected to column chromatography on silica gel twice for purification.
- Crystallization: **Prostephanaberrine** was obtained as light yellow prisms by crystallization from methanol.^[2]

Chemical Interconversion and Stereochemical Confirmation

The structure and stereochemistry of **prostephanaberrine** were further confirmed by its chemical conversion to stephanaberrine. This transformation provides a clear chemical link between the two related hasubanan alkaloids.



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References

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